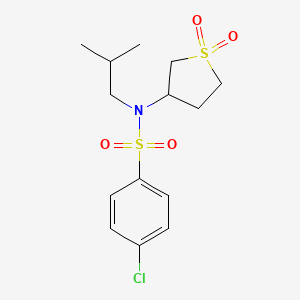

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide, as part of the sulfonamide family, has been involved in the synthesis and characterization of novel compounds. For example, sulfonamide Schiff bases have been synthesized for their biological potential, involving the reaction of sulfonamide derivatives with various aldehydes. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and X-ray diffraction, and screened for enzyme inhibition and antioxidant potentials, showing significant biological activity (Kausar et al., 2019).

Biological and Medicinal Applications

Sulfonamide derivatives, including those similar to this compound, have been investigated for their biological and medicinal applications. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, and anticancer activity, demonstrating the significance of the sulfonamide derivative in interacting with DNA and inducing apoptosis in cancer cells (González-Álvarez et al., 2013).

Chemosensing Applications

Sulfonamides have also been utilized in chemosensing applications for the detection of ions in aqueous solutions. A colorimetric and fluorescence probe based on a sulfonamide derivative was developed for the selective detection of Sn2+ ions, demonstrating the compound's utility in bioimaging and highlighting its potential in differentiating between cancerous and normal cells (Ravichandiran et al., 2020).

Enzyme Inhibition and Drug Design

The unique structure of sulfonamides, including this compound, makes them suitable candidates for drug design, particularly as enzyme inhibitors. Research has shown the effectiveness of sulfonamide-based compounds in inhibiting human carbonic anhydrases, which are relevant for therapeutic applications in conditions like glaucoma and edema (Sapegin et al., 2018).

Environmental Applications

Sulfonamide derivatives have been explored for their environmental applications, such as in the photooxidation processes for pollutant degradation. Studies on similar compounds have shown the potential for sulfonamides in activating oxidative processes for the degradation of environmental contaminants, illustrating their utility beyond biological and medicinal applications (Miller & Crosby, 1983).

作用機序

The mechanism of action for this compound is not specified in the search results. It’s possible that the mechanism of action could vary depending on the specific application or field of study.

特性

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-11(2)9-16(13-7-8-21(17,18)10-13)22(19,20)14-5-3-12(15)4-6-14/h3-6,11,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHIALDBOWNFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)

![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)

![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)

![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)